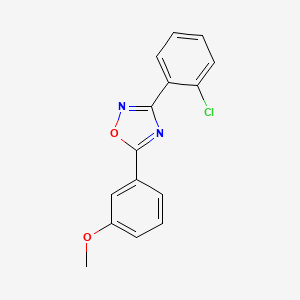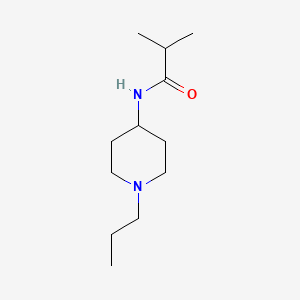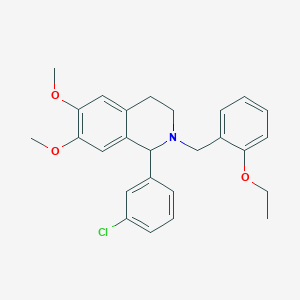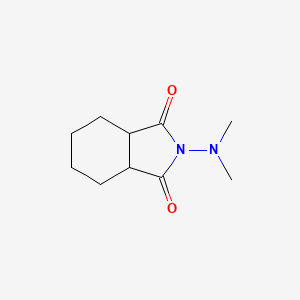![molecular formula C20H19N3O6 B4972251 1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B4972251.png)
1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes both methoxy and hydroxy functional groups attached to a pyrimidine core
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation to form a chalcone derivative, followed by a Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often require the use of catalysts such as triethylamine and ammonium chloride to facilitate the cyclocondensation process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dioxane, and catalysts such as Lewis acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
- 3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(2,4,6-trihydroxy-3-methoxyphenyl)-1,2-propanedione
- 5-[(2-Hydroxymethyl)-4,5-dimethoxyphenylethylamino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione
These compounds share structural similarities, such as the presence of methoxy and hydroxy groups, but differ in their specific functional groups and overall structure
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-27-13-6-4-5-12(9-13)21-11-15-18(24)22-20(26)23(19(15)25)16-10-14(28-2)7-8-17(16)29-3/h4-11,25H,1-3H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIKYBSSELPRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(C(=O)NC2=O)C=NC3=CC(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)
![N'-[(2-chlorophenyl)methyl]-N-ethyloxamide](/img/structure/B4972171.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)

![{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4972195.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)

![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)


![3-[3-(3-chlorophenyl)-2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4972226.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-phenylacetamide](/img/structure/B4972237.png)

![2-methoxy-5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4972261.png)
